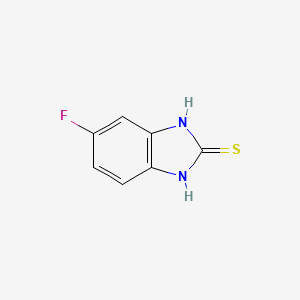

6-fluoro-1H-benzimidazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTJBCKSGKYUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392451 | |

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-42-6 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-fluoro-1H-benzimidazole-2-thiol (CAS: 583-42-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-fluoro-1H-benzimidazole-2-thiol, a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential mechanism of action as a Dihydrofolate Reductase (DHFR) inhibitor, supported by a detailed experimental protocol for enzymatic assays.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 583-42-6 | [1] |

| Molecular Formula | C₇H₅FN₂S | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Synonyms | 5-Fluoro-1H-benzo[d]imidazole-2(3H)-thione, 6-Fluoro-2-mercaptobenzimidazole | |

| Appearance | Off-white to light yellow powder (typical) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis Protocol

The synthesis of this compound can be achieved through the cyclocondensation of 4-fluoro-1,2-phenylenediamine with a thiocarbonyl source, such as carbon disulfide. The following is a representative experimental protocol based on well-established methods for the synthesis of benzimidazole-2-thiols.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

-

Reagents and Materials:

-

4-fluoro-1,2-phenylenediamine

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.1 equivalents) in a mixture of ethanol and water. b. To this solution, add 4-fluoro-1,2-phenylenediamine (1 equivalent). c. Stir the mixture at room temperature for 15 minutes. d. Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture. e. Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). f. After the reaction is complete, cool the mixture to room temperature. g. Pour the reaction mixture into a beaker of cold water. h. Acidify the solution with dilute hydrochloric acid until a precipitate is formed. i. Collect the solid precipitate by vacuum filtration using a Buchner funnel. j. Wash the crude product with cold water. k. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound. l. Dry the purified product under vacuum.

Biological Activity and Potential Mechanism of Action

Benzimidazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anthelmintic, and anticancer effects. Recent studies on substituted benzimidazoles suggest that Dihydrofolate Reductase (DHFR) is a potential molecular target. DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation. Inhibition of DHFR can thus lead to the arrest of cell growth and division.

The following diagram illustrates the potential mechanism of action of this compound as a DHFR inhibitor.

Experimental Protocol: In Vitro DHFR Inhibition Assay

To evaluate the inhibitory potential of this compound against DHFR, a spectrophotometric assay can be employed. This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.

Materials and Reagents:

-

Purified human DHFR enzyme

-

NADPH

-

Dihydrofolic acid (DHFA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Assay Protocol:

-

Preparation of Reagents: a. Prepare a stock solution of this compound in DMSO. b. Prepare working solutions of DHFA and NADPH in the assay buffer. c. Prepare a working solution of DHFR enzyme in the assay buffer.

-

Assay Procedure: a. To the wells of a 96-well microplate, add the assay buffer. b. Add varying concentrations of this compound to the test wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., methotrexate). c. Add the DHFR enzyme solution to all wells except the no-enzyme control. d. Pre-incubate the plate at room temperature for 10-15 minutes. e. Initiate the reaction by adding the NADPH solution to all wells. f. Immediately follow with the addition of the DHFA solution to all wells. g. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the test compound. b. Determine the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following diagram illustrates a typical workflow for screening and validating DHFR inhibitors.

Safety Information

This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications.

References

An In-depth Technical Guide to 6-fluoro-1H-benzimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 6-fluoro-1H-benzimidazole-2-thiol. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, pharmacology, and drug discovery.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound featuring a benzimidazole core structure, which is a fusion of benzene and imidazole rings. A fluorine atom is substituted at the 6-position of the benzene ring, and a thiol group is attached at the 2-position of the imidazole ring. This molecule exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (6-fluoro-1,3-dihydro-2H-benzimidazole-2-thione), with the thione form generally predominating in the solid state.

The presence of the electron-withdrawing fluorine atom can significantly influence the molecule's electronic properties, acidity, and biological interactions compared to its non-fluorinated parent compound, 2-benzimidazolethiol.

Molecular Diagram

The chemical structure and tautomerism are illustrated below.

The Ascendant Role of Fluorinated Benzimidazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the benzimidazole scaffold remains a cornerstone of pharmacologically active compounds. The strategic incorporation of fluorine atoms into this privileged structure has unlocked a new dimension of therapeutic potential, leading to a surge in the discovery of potent anticancer, antimicrobial, and antiviral agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities of fluorinated benzimidazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The introduction of fluorine, a bioisostere of hydrogen, can significantly modulate the physicochemical properties of benzimidazole derivatives, including their lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications often translate into enhanced efficacy and a more favorable pharmacokinetic profile.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Fluorinated benzimidazoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as microtubule dynamics and kinase-mediated signaling pathways.

A primary mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[2] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly. This interference leads to a cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[3]

Furthermore, certain fluorinated benzimidazoles have been identified as potent inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades that regulate cell proliferation, angiogenesis, and metastasis.

Quantitative Data: Anticancer Activity of Fluorinated Benzimidazoles

The following table summarizes the in vitro anticancer activity (IC50 values) of selected fluorinated benzimidazole derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| FBZ-1 | 2-(4-Fluorophenyl) | MCF-7 (Breast) | 1.59 | [5] |

| FBZ-2 | 2-(3,5-Difluorophenyl) | MCF-7 (Breast) | 5.61 | [6] |

| FBZ-3 | 5-Fluoro-2-(pyrazolyl) | A549 (Lung) | 0.95 - 1.57 | [7] |

| FBZ-4 | 5-Fluoro-2-(pyrazolyl) | HeLa (Cervical) | 0.95 - 1.57 | [7] |

| FBZ-5 | 2-(4-Fluorobenzyl) | OVCAR-3 (Ovarian) | 10.34 - 14.88 | [8] |

| FBZ-6 | 2-(p-Fluorophenyl) | HeLa | 0.188 | [9] |

| FBZ-7 | 2-(p-Fluorophenyl) | HepG2 (Liver) | 0.188 | [9] |

| FBZ-8 | N-Alkyl-2-(trifluoromethyl) | MCF-7 (Breast) | 0.51 | [2] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated benzimidazoles have demonstrated significant antibacterial and antifungal activities, often attributed to their ability to inhibit essential microbial enzymes.[1]

A key target for the antibacterial action of some benzimidazole derivatives is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and transcription.[10][11] By inhibiting the ATPase activity of the GyrB subunit, these compounds prevent the negative supercoiling of DNA, leading to a cessation of DNA synthesis and ultimately bacterial cell death.[11] The presence of fluorine often enhances the binding affinity to the enzyme, contributing to increased potency.[1]

Quantitative Data: Antimicrobial Activity of Fluorinated Benzimidazoles

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of representative fluorinated benzimidazole compounds against various bacterial and fungal strains.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| FBZ-9 | 2-(m-Fluorophenyl) | B. subtilis | 7.81 | [12] |

| FBZ-10 | 5-Methyl-2-(m-fluorophenyl) | Gram-negative bacteria | 31.25 | [12] |

| FBZ-11 | 2-(m-Fluorophenyl) | C. parapsilosis | 15.62 | [13] |

| FBZ-12 | 2-(4-Fluorophenyl) | S. aureus | 156.25 | [14] |

| FBZ-13 | 2-(4-Fluorophenyl) | C. albicans | 78.125 | [14] |

| FBZ-14 | Benzimidazole-triazole hybrid | E. coli | 3.125 | [15] |

| FBZ-15 | Benzimidazole-triazole hybrid | S. aureus | 12.5 | [15] |

Antiviral Activity: Combating Viral Replication

Fluorinated benzimidazoles have also shown promise as antiviral agents, with activity reported against a range of RNA and DNA viruses.[4] The mechanisms of antiviral action are varied and can involve the inhibition of viral enzymes or interference with viral entry and replication processes. For instance, some derivatives have been shown to be active against Respiratory Syncytial Virus (RSV) and Coxsackie B viruses.[4]

Quantitative Data: Antiviral Activity of Fluorinated Benzimidazoles

The following table summarizes the in vitro antiviral activity (EC50 values) of selected fluorinated benzimidazole derivatives.

| Compound ID | Substitution Pattern | Virus | EC50 (µM) | Reference |

| AV-1 | 2-Benzylbenzimidazole derivative | RSV | <1 | [15] |

| AV-2 | 2-Benzylbenzimidazole derivative | CVB-5 | 9-17 | [4] |

| AV-3 | 2-Trifluoromethylbenzimidazole | RSV | 5-15 | [4] |

Experimental Protocols

To facilitate further research and validation of the biological activities of fluorinated benzimidazoles, this section provides detailed methodologies for key in vitro assays.

General Synthesis of 2-Aryl Fluorinated Benzimidazoles

A common and effective method for the synthesis of 2-aryl fluorinated benzimidazoles involves the condensation of a fluorinated o-phenylenediamine with an aromatic aldehyde.[16][17]

General synthesis scheme for 2-aryl fluorinated benzimidazoles.

Procedure:

-

Dissolve the fluorinated o-phenylenediamine and the aromatic aldehyde in a suitable solvent (e.g., ethanol, DMF).

-

Add a catalyst, such as silica-supported periodic acid or ceric ammonium nitrate.[16][18]

-

The reaction mixture is typically stirred at room temperature or refluxed for a specified period.

-

Upon completion, the product is isolated and purified, often by recrystallization or column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][19]

Workflow for the MTT cell viability assay.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.[19]

-

Treat the cells with various concentrations of the fluorinated benzimidazole compounds and incubate for an additional 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

-

Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

Workflow for the broth microdilution MIC assay.

Procedure:

-

Prepare two-fold serial dilutions of the fluorinated benzimidazole compounds in a suitable broth medium in a 96-well microtiter plate.[22]

-

Prepare a standardized inoculum of the test microorganism and add it to each well.[20]

-

Incubate the plate at an appropriate temperature (typically 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[20]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[2]

Workflow for the in vitro tubulin polymerization assay.

Procedure:

-

Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.[2]

-

Add the fluorinated benzimidazole test compound or control (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) to a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the cold tubulin mixture to the wells and immediately placing the plate in a spectrophotometer set to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.[23][24]

General workflow for a kinase inhibition assay.

Procedure:

-

In a multi-well plate, combine the target kinase (e.g., EGFR, VEGFR-2), a specific peptide substrate, and the fluorinated benzimidazole compound at various concentrations in a kinase assay buffer.[23][24]

-

Initiate the kinase reaction by adding ATP.

-

After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production or fluorescence resonance energy transfer (FRET).[23]

-

The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which fluorinated benzimidazoles exert their biological effects is crucial for rational drug design and development.

Inhibition of Tubulin Polymerization and Induction of Apoptosis

Inhibition of tubulin polymerization by fluorinated benzimidazoles.

Inhibition of EGFR Signaling Pathway

Inhibition of the EGFR signaling pathway.

Inhibition of VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 signaling pathway.

Inhibition of Bacterial DNA Gyrase

Inhibition of bacterial DNA gyrase by fluorinated benzimidazoles.

Conclusion

The incorporation of fluorine into the benzimidazole scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. The diverse biological activities of these compounds, spanning anticancer, antimicrobial, and antiviral applications, underscore their significance in modern drug discovery. This technical guide provides a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this promising class of molecules. The elucidation of their mechanisms of action through signaling pathway analysis further paves the way for the rational design of next-generation fluorinated benzimidazole-based drugs with enhanced efficacy and safety profiles.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. topogen.com [topogen.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. acgpubs.org [acgpubs.org]

- 14. benchchem.com [benchchem.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]

- 19. atcc.org [atcc.org]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. benchchem.com [benchchem.com]

- 24. rsc.org [rsc.org]

A Technical Guide to the Putative Mechanism of Action of 6-fluoro-1H-benzimidazole-2-thiol

An in-depth technical guide or whitepaper on the core mechanism of action of 6-fluoro-1H-benzimidazole-2-thiol.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of this compound is not extensively available in public literature. This guide, therefore, presents a putative mechanism of action based on the well-documented activities of the broader benzimidazole-2-thiol chemical class and the known effects of fluorine substitution in related pharmacophores. The information herein is intended to provide a scientifically grounded foundation for future research and drug development efforts.

Introduction

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2][3][4][5] The fusion of a benzene ring with an imidazole ring creates a scaffold that is a common feature in a variety of clinically used drugs. The 2-thiol substituted benzimidazoles, in particular, have garnered significant interest due to their diverse biological profiles, including antimicrobial, anthelmintic, anti-inflammatory, and anticancer properties.

The introduction of a fluorine atom at the 6-position of the benzimidazole ring in this compound is a strategic modification. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and target-binding affinity of a molecule, often leading to improved potency and pharmacokinetic properties. This guide will explore the potential mechanisms through which this compound may exert its biological effects, drawing parallels from structurally related compounds.

Postulated Mechanisms of Action

Based on the known biological activities of benzimidazole-2-thiol derivatives, several potential mechanisms of action can be proposed for this compound. These are not mutually exclusive, and the compound may exhibit polypharmacology, acting on multiple targets simultaneously.

Inhibition of Microbial Growth

A significant body of research points to the antimicrobial and antifungal properties of benzimidazole derivatives. The proposed mechanisms for these effects often involve the disruption of essential cellular processes in microorganisms.

-

Interference with Microtubule Synthesis: A classic mechanism of action for many benzimidazole-based anthelmintics is the inhibition of tubulin polymerization, leading to the disruption of microtubule formation. This affects cell division, motility, and intracellular transport in parasites. While more commonly associated with 2-carbamate benzimidazoles, the core scaffold's ability to interact with tubulin cannot be ruled out for 2-thiol derivatives.

-

Inhibition of Key Enzymes: Benzimidazole derivatives have been shown to inhibit various microbial enzymes essential for survival. For instance, some analogs are known to target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. The planar benzimidazole ring can intercalate into the DNA or bind to the enzyme-DNA complex, preventing its function.

Anticancer Activity

The antiproliferative effects of benzimidazole derivatives against various cancer cell lines are well-documented. The fluorine substituent at the 6-position may enhance these activities.

-

Tubulin Polymerization Inhibition: Similar to its role in anthelmintic activity, the disruption of microtubule dynamics is a validated anticancer strategy. Several benzimidazole compounds have demonstrated the ability to inhibit the polymerization of tubulin in cancer cells, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Many benzimidazole derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. The benzimidazole scaffold can serve as a template for designing ATP-competitive kinase inhibitors.

-

Induction of Apoptosis: Regardless of the primary target, a common downstream effect of many anticancer benzimidazoles is the induction of programmed cell death (apoptosis). This can be triggered through various signaling pathways, including those involving p53 and caspases.

Anti-inflammatory Effects

Benzimidazole derivatives have been investigated for their anti-inflammatory properties. The potential mechanisms include:

-

Inhibition of Pro-inflammatory Enzymes: Compounds from this class may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Modulation of Inflammatory Signaling Pathways: Benzimidazoles may interfere with key inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of genes involved in inflammation and immune responses.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is scarce, the following table summarizes representative data from related benzimidazole-2-thiol derivatives to provide a context for potential potency.

| Compound Class | Target/Activity | Measurement | Value | Reference |

| 2-Mercaptobenzimidazole Derivatives | α-Glucosidase Inhibition | IC50 | 352 µg/ml | [6] |

| 2-Mercaptobenzimidazole Hydrazones | Acetylcholinesterase Inhibition | IC50 | 37.64 ± 0.2 µM | [7] |

| 2-Mercaptobenzimidazole Derivatives | DPPH Radical Scavenging | IC50 | 131.50 µM | [6] |

Experimental Protocols for Investigating Mechanism of Action

To elucidate the precise mechanism of action of this compound, a series of well-defined experimental protocols should be employed.

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Prepare a serial dilution of this compound in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the cultures under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

-

Bacterial DNA Gyrase Inhibition Assay:

-

Incubate purified bacterial DNA gyrase with relaxed plasmid DNA in the presence of ATP and varying concentrations of the test compound.

-

Run the reaction products on an agarose gel.

-

Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA.

-

Anticancer Activity Assays

-

MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

-

Tubulin Polymerization Assay:

-

Incubate purified tubulin with GTP and varying concentrations of the test compound in a temperature-controlled spectrophotometer.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the rate of tubulin polymerization.

-

Inhibition is observed as a decrease in the rate and extent of polymerization.

-

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate some of the postulated signaling pathways and experimental workflows.

Caption: A logical workflow for investigating the antimicrobial and anticancer activities of this compound.

Caption: Postulated signaling pathway for anticancer activity via tubulin polymerization inhibition.

Conclusion

While the precise molecular targets of this compound remain to be definitively identified, the existing literature on the benzimidazole-2-thiol scaffold provides a strong foundation for hypothesizing its mechanism of action. The compound likely exhibits a range of biological activities, with antimicrobial and anticancer effects being the most probable. The presence of the 6-fluoro substituent is anticipated to enhance its potency and drug-like properties. Further experimental validation, following the protocols outlined in this guide, is essential to fully elucidate the therapeutic potential of this promising compound.

References

- 1. 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]

Spectroscopic and Synthetic Profile of 6-fluoro-1H-benzimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for 6-fluoro-1H-benzimidazole-2-thiol. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents data from closely related analogs to provide valuable insights for researchers. The document details generalized experimental protocols for spectroscopic analysis and a representative synthetic workflow.

Spectroscopic Data Analysis

Table 1: ¹H NMR Spectroscopic Data (Predicted)

The expected proton NMR chemical shifts for this compound in DMSO-d₆ are outlined below. These predictions are based on the analysis of similar benzimidazole structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (imidazole) | 12.0 - 13.0 | br s | - |

| SH | 12.5 - 13.5 | br s | - |

| H-4 | 7.3 - 7.6 | dd | J ≈ 8.5, 2.5 |

| H-5 | 7.0 - 7.3 | ddd | J ≈ 9.0, 9.0, 2.5 |

| H-7 | 7.1 - 7.4 | dd | J ≈ 9.0, 4.5 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlets for NH and SH are due to proton exchange and the tautomeric nature of the molecule.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

The predicted carbon-13 NMR chemical shifts for this compound in DMSO-d₆ are presented below. The fluorine substitution will have a notable effect on the chemical shifts of the aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S (C2) | 165 - 175 |

| C-F (C6) | 155 - 160 (d, ¹JCF ≈ 230-250 Hz) |

| C-3a | 130 - 135 |

| C-7a | 125 - 130 |

| C-5 | 110 - 115 (d, ²JCF ≈ 20-25 Hz) |

| C-7 | 105 - 110 (d, ²JCF ≈ 20-25 Hz) |

| C-4 | 100 - 105 (d, ³JCF ≈ 5-10 Hz) |

Note: The carbon attached to fluorine (C6) will appear as a doublet with a large one-bond C-F coupling constant. Adjacent carbons will also show smaller couplings.

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

The expected characteristic infrared absorption bands for solid-state this compound are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3100 - 3300 | Medium, Broad |

| S-H Stretch | 2500 - 2600 | Weak |

| C=N Stretch | 1610 - 1630 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C=S Stretch | 1150 - 1250 | Medium |

Table 4: Mass Spectrometry Data (Predicted)

The predicted major ions in the electron ionization (EI) mass spectrum of this compound are outlined below.

| m/z | Ion | Notes |

| 168 | [M]⁺ | Molecular Ion |

| 141 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 135 | [M - SH]⁺ | Loss of the sulfhydryl radical |

| 114 | [M - HCN - HCN]⁺ | Sequential loss of two molecules of hydrogen cyanide |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of benzimidazole derivatives and to observe the exchangeable NH and SH protons.

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 180 ppm.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

Process the data and reference the chemical shifts to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization : Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like ESI to primarily observe the molecular ion.

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

-

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the cyclocondensation of a substituted o-phenylenediamine with a thiocarbonyl source. The following diagram illustrates a general workflow for its synthesis and subsequent characterization.

Caption: Workflow for the synthesis and characterization of this compound.

Physical and chemical characteristics of 6-fluoro-1H-benzimidazole-2-thiol

An In-Depth Technical Guide to 6-Fluoro-1H-benzimidazole-2-thiol

Introduction

This compound is a fluorinated heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active agents, and the introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of the parent molecule. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its synthesis, spectral properties, and potential biological activities, geared towards researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₂S | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| CAS Number | 583-42-6 | [1] |

Synthesis and Experimental Protocols

The synthesis of benzimidazole-2-thiols is a well-established process in organic chemistry. While a specific detailed protocol for the 6-fluoro derivative is not explicitly outlined in the searched literature, a general and widely applicable method involves the cyclocondensation of the corresponding o-phenylenediamine with carbon disulfide.

General Synthesis of Benzimidazole-2-thiols

A common synthetic route involves the reaction of an appropriately substituted o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux.

Experimental Workflow for Synthesis

References

Potential Therapeutic Targets of 6-fluoro-1H-benzimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of 6-fluoro-1H-benzimidazole-2-thiol and its derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The introduction of a fluorine atom at the 6-position and a thiol group at the 2-position of the benzimidazole ring can significantly modulate the compound's physicochemical properties and biological activity, making it a promising candidate for drug discovery. This document summarizes the key biological targets, presents quantitative data on inhibitory activities, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Identified Therapeutic Targets and Biological Activities

Derivatives of the benzimidazole-2-thiol core have been investigated for a range of therapeutic applications. While specific data for this compound is limited, the broader class of benzimidazole-2-thiol derivatives has shown significant activity against several key biological targets. These findings suggest potential therapeutic avenues for this compound, which warrants further investigation.

The primary therapeutic areas and molecular targets identified for benzimidazole-2-thiol derivatives include:

-

Anticancer Activity: Benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key proteins involved in cancer cell proliferation and survival. One such target is the WD repeat-containing protein 5 (WDR5) , a crucial component of the MLL/SET1 histone methyltransferase complexes that are often dysregulated in cancer.

-

Antidiabetic Activity: Inhibition of α-glucosidase , a key enzyme in carbohydrate digestion, is a validated strategy for managing type 2 diabetes. Several benzimidazole-2-thiol derivatives have been identified as potent inhibitors of this enzyme.

-

Neuroprotective Activity: Derivatives of benzimidazole have been explored for the treatment of neurodegenerative diseases like Alzheimer's disease. A key target in this area is acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine.

-

Antimicrobial Activity: The benzimidazole scaffold is a well-known pharmacophore in antimicrobial agents. Derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various benzimidazole-2-thiol derivatives against their respective targets. This data provides a baseline for understanding the potential potency of this compound.

| Compound Class | Target Enzyme/Protein | IC50 Values | Reference |

| Benzimidazole-2-thiol Derivatives | α-Glucosidase (yeast) | 8.40 ± 0.76 to 179.71 ± 1.11 µM | [1] |

| Benzimidazole-based Oxazole Analogues | Acetylcholinesterase (AChE) | 0.10 ± 0.050 to 12.60 ± 0.30 µM | [2] |

| Benzimidazole-based Oxazole Analogues | Butyrylcholinesterase (BuChE) | 0.20 ± 0.050 to 16.30 ± 0.30 µM | [2] |

| Benzimidazole-triazole Derivatives | Acetylcholinesterase (AChE) | 31.9 ± 0.1 nM (IC50), 26.2 nM (Ki) for compound 3d | [3] |

| Benzimidazole-triazole Derivatives | Acetylcholinesterase (AChE) | 29.5 ± 1.2 nM (IC50), 24.8 nM (Ki) for compound 3h | [3] |

| 5-thiocyanatothiazol-2-amine | WDR5-MYC interaction | 6.1 µM (Ki) for initial hit | [4] |

Signaling Pathways and Mechanisms of Action

WDR5-Mediated Gene Regulation

WDR5 is a scaffold protein that plays a critical role in the assembly and function of histone methyltransferase complexes, particularly the MLL/SET1 family. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. In many cancers, the MLL complex is aberrantly recruited to target genes, leading to their overexpression and driving tumorigenesis. Small molecules that disrupt the interaction of WDR5 with its binding partners, such as the MLL protein or the oncogenic transcription factor MYC, can inhibit the activity of these complexes and suppress cancer cell growth.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

-

Potassium phosphate buffer (50 mM, pH 6.8)

-

Test compound (this compound) dissolved in DMSO

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase (0.1 U/mL) in potassium phosphate buffer.

-

In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations to the respective wells. For the control, add 10 µL of DMSO. For the positive control, add 10 µL of acarbose solution.

-

Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the inhibition of AChE activity, a key target in Alzheimer's disease.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compound dissolved in DMSO

-

Donepezil or Tacrine (positive control)

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of AChE solution (0.22 U/mL).

-

Incubate the mixture at 37°C for 15 minutes.

-

Add 10 µL of DTNB (1.5 mM) to each well.

-

Initiate the reaction by adding 10 µL of ATCI (15 mM).

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is determined from the slope of the absorbance versus time plot.

-

The percentage of inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay.

WDR5-MYC Interaction Assay (Fluorescence Polarization)

This assay is used to identify compounds that disrupt the protein-protein interaction between WDR5 and MYC.

Materials:

-

Purified recombinant human WDR5 protein

-

Fluorescently labeled MYC peptide (e.g., 5-FAM-labeled peptide)

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test compound dissolved in DMSO

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

To the wells of a 384-well plate, add the test compound at various concentrations.

-

Add the fluorescently labeled MYC peptide to a final concentration in the low nanomolar range.

-

Add the purified WDR5 protein to a final concentration that gives a stable and robust fluorescence polarization signal.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from WDR5 by the test compound.

-

The Ki or IC50 value is determined by fitting the data to a competitive binding model.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

Doxorubicin or Cisplatin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined.[5][6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compound dissolved in DMSO

-

Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as positive controls

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the activities of related compounds, potential therapeutic targets include WDR5 for cancer, α-glucosidase for diabetes, and acetylcholinesterase for neurodegenerative diseases, in addition to broad-spectrum antimicrobial activity. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and its future derivatives. Further investigation into the synthesis of a focused library of derivatives and their evaluation using these assays is warranted to fully elucidate the therapeutic potential of this compound class.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoro-1H-benzimidazole-2-thiol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-fluoro-1H-benzimidazole-2-thiol and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom and a thiol group at specific positions can significantly modulate the physicochemical and biological properties of these compounds, leading to a wide range of therapeutic applications.[1]

Core Compound: this compound

This compound is a heterocyclic organic compound with the molecular formula C₇H₅FN₂S and a molecular weight of 168.19 g/mol .[2][3] It serves as a crucial building block for the synthesis of a variety of derivatives with potential pharmacological activities.

Synthesis

The synthesis of this compound typically follows the general procedure for benzimidazole-2-thiol synthesis, which involves the cyclocondensation of the corresponding o-phenylenediamine with carbon disulfide.[4]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. The substitution at the thiol group and the nitrogen atoms of the benzimidazole ring allows for the fine-tuning of their biological profiles.

Antimicrobial Activity

Fluorinated benzimidazole derivatives have shown potent activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

| Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)benzohydrazide | Escherichia coli O157:H7 | 0.49-0.98 | [5] |

| 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)benzohydrazide | Salmonella typhimurium ATCC 13311 | 0.49-0.98 | [5] |

| N-substituted 6-fluoro-1H-benzimidazole | Methicillin-susceptible Staphylococcus aureus (MSSA) | 4 | [6] |

| N-substituted 6-fluoro-1H-benzimidazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-8 | [6] |

Anticancer Activity

Numerous studies have highlighted the potential of fluoro-benzimidazole derivatives as anticancer agents. Their cytotoxic effects are typically evaluated using assays such as the MTT assay, which determines the half-maximal inhibitory concentration (IC₅₀).

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(fluorophenyl)-1H-benzimidazole (ORT14) | HeLa (Cervical Cancer) | 0.188 | [6] |

| 2-(fluorophenyl)-1H-benzimidazole (ORT14) | HepG2 (Liver Cancer) | 0.188 | [6] |

| 2-(fluorophenyl)-1H-benzimidazole (ORT15) | A549 (Lung Cancer) | 0.354 | [6] |

| 2-(fluorophenyl)-1H-benzimidazole (ORT15) | A498 (Kidney Cancer) | 0.354 | [6] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver Cancer) | 0.39 µg/mL | [7] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver Cancer) | 0.32 µg/mL | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for the synthesis of the core compound and the evaluation of the biological activities of its derivatives.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of benzimidazole-2-thiols.[4]

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Activated charcoal

Procedure:

-

Dissolve potassium hydroxide in a mixture of ethanol and water.

-

To this solution, add carbon disulfide.

-

Add 4-fluoro-1,2-phenylenediamine portion-wise to the mixture.

-

Reflux the reaction mixture for 3-4 hours.

-

Add activated charcoal to the hot solution and reflux for an additional 10 minutes.

-

Filter the hot solution to remove the charcoal.

-

Heat the filtrate and then acidify with dilute hydrochloric acid.

-

The precipitate of this compound is then filtered, washed with cold water, and dried.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Test compound stock solution in dimethyl sulfoxide (DMSO)

-

Positive control antibiotic

-

Incubator

Procedure:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.

-

Prepare a standardized inoculum of the microorganism.

-

Dilute the inoculum in broth and add 100 µL to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Incubate the plates at 35-37°C for 16-24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Cytotoxicity Testing: MTT Assay for IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Test compound stock solution in DMSO

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells per well and incubate for 24 hours.[6][9]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.[9]

Mechanism of Action and Signaling Pathways

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with various cellular processes, including cell cycle progression and apoptosis.

Putative Anticancer Mechanism of Action

Caption: Putative anticancer mechanisms of benzimidazole derivatives.

Experimental Workflow for In Vitro Anticancer Evaluation

Caption: Workflow for in vitro anticancer evaluation.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. asianpubs.org [asianpubs.org]

- 3. scbt.com [scbt.com]

- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchhub.com [researchhub.com]

- 9. benchchem.com [benchchem.com]

In Silico Prediction of 6-fluoro-1H-benzimidazole-2-thiol Properties: A Technical Guide

Abstract: This technical guide outlines a comprehensive in silico approach to characterize the physicochemical, pharmacokinetic, and quantum chemical properties of 6-fluoro-1H-benzimidazole-2-thiol. In the realm of modern drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential drug candidates. By leveraging a suite of predictive modeling techniques, including Density Functional Theory (DFT), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular docking, a detailed molecular profile of the target compound can be generated. This guide provides detailed protocols for these computational experiments and presents illustrative data in a structured format to facilitate analysis. The methodologies and findings discussed herein are intended to serve as a foundational resource for researchers engaged in the development of benzimidazole-based therapeutic agents.

Introduction

Benzimidazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] This heterocyclic aromatic compound, consisting of a fused benzene and imidazole ring, is known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The introduction of various substituents onto the benzimidazole ring can significantly modulate its biological activity and pharmacokinetic profile.[5]

The specific compound of interest, this compound (Molecular Formula: C7H5FN2S, Molecular Weight: 168.19 g/mol ), incorporates a fluorine atom at the 6-position and a thiol group at the 2-position.[6][7][8] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The thiol group provides a potential site for metabolic conjugation and can be crucial for binding interactions with target proteins.

Given the therapeutic potential of this scaffold, a thorough preclinical evaluation is warranted. In silico prediction methods offer a powerful alternative to traditional, resource-intensive laboratory experiments, allowing for the early assessment of a compound's drug-likeness and potential liabilities. This guide details the application of such computational tools to build a comprehensive profile of this compound.

Methodologies and Experimental Protocols

A multi-faceted in silico approach is employed to predict the properties of this compound. The workflow encompasses quantum chemical calculations for electronic property determination, ADMET prediction for pharmacokinetic profiling, and molecular docking to investigate potential protein-ligand interactions.

Quantum Chemical Calculations

Quantum chemical calculations are performed to understand the electronic structure, reactivity, and stability of the molecule. Density Functional Theory (DFT) is a robust method for these predictions.[5]

Protocol:

-

Structure Optimization: The 3D structure of this compound is first drawn using a molecular editor and then geometry-optimized using the DFT method with the B3LYP functional and the 6-31G(d,p) basis set.[9] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Key quantum chemical descriptors are calculated from the optimized structure. These include:

-

EHOMO (Energy of the Highest Occupied Molecular Orbital): Indicates the molecule's electron-donating ability.

-

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the molecule's electron-accepting ability.

-

Energy Gap (ΔE): The difference between ELUMO and EHOMO, which relates to the molecule's chemical reactivity and stability.

-

Global Reactivity Descriptors: Chemical Potential (μ), Hardness (η), Softness (S), and Electrophilicity Index (ω) are derived from the HOMO and LUMO energies to further quantify reactivity.

-

ADMET and Physicochemical Property Prediction

ADMET properties are crucial for determining the viability of a compound as a drug candidate. These properties are predicted using web-based tools that employ large datasets and sophisticated algorithms.

Protocol:

-

Input: The simplified molecular-input line-entry system (SMILES) string for this compound is generated and submitted to a predictive modeling platform, such as SwissADME or admetSAR.[4][10]

-

Physicochemical Properties: The software calculates fundamental properties like molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), number of hydrogen bond donors (HBD) and acceptors (HBA), and number of rotatable bonds.

-

Pharmacokinetic Prediction: The platform predicts key pharmacokinetic parameters, including:

-

Absorption: Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

-

Metabolism: Likelihood of being a substrate or inhibitor for key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

-

Drug-Likeness Evaluation: The predicted properties are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential for oral bioavailability.[4]

-

Toxicity Prediction: Potential toxicity risks, such as mutagenicity (AMES test prediction) and carcinogenicity, are estimated.[4][11]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[12]

Protocol:

-

Target Selection: A relevant protein target is selected. Given the broad activity of benzimidazoles, a common target like a receptor tyrosine kinase (e.g., EGFR) or a bacterial enzyme (e.g., Dihydrofolate Reductase) can be chosen for illustrative purposes.[13][14] The 3D crystal structure of the protein is obtained from the Protein Data Bank (PDB).

-

Receptor Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Docking Simulation: A docking program, such as AutoDock Vina, is used to perform the simulation.[15] A grid box is defined around the active site of the protein, and the software systematically explores conformational space to find the optimal binding pose of the ligand.

-

Analysis: The results are analyzed to determine the binding energy (a lower value indicates a more favorable interaction) and to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[16]

Predicted Properties of this compound

The following data are illustrative and represent typical values that would be generated through the described in silico protocols.

Data Presentation

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Formula | C₇H₅FN₂S | - |

| Molecular Weight ( g/mol ) | 168.19 | Yes (< 500) |

| LogP (Octanol/Water) | 1.85 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Molar Refractivity | 45.30 | - |

| Topological Polar Surface Area (Ų) | 69.45 | - |

| Lipinski Violations | 0 | Pass |

Table 2: Predicted ADMET Properties

| ADMET Parameter | Prediction | Interpretation |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| Distribution | ||

| P-glycoprotein Substrate | No | Not likely to be subject to active efflux. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP2C9 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2C9. |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low concern for mutagenicity. |

| Carcinogenicity | Non-carcinogen | Low concern for carcinogenicity. |

Table 3: Predicted Quantum Chemical Properties (DFT/B3LYP/6-31G(d,p))

| Quantum Descriptor | Predicted Value (eV) |

|---|---|

| Energy of HOMO (EHOMO) | -6.25 |

| Energy of LUMO (ELUMO) | -1.88 |

| Energy Gap (ΔE) | 4.37 |

| Chemical Potential (μ) | -4.065 |

| Chemical Hardness (η) | 2.185 |

| Chemical Softness (S) | 0.229 |

| Electrophilicity Index (ω) | 3.77 |

Table 4: Illustrative Molecular Docking Results against EGFR Tyrosine Kinase (PDB ID: 1M17)

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -7.9 |

| Interacting Residues | |

| Hydrogen Bonds | Met769, Thr766 |

| Hydrophobic Interactions | Leu768, Val702, Ala719, Leu820 |

| Pi-Sulfur Interaction | Cys773 |

Visualization of Computational Workflows and Pathways

In Silico Prediction Workflow

Caption: Workflow for the in silico property prediction of a drug candidate.

Hypothetical EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling cascade by a benzimidazole derivative.

Discussion

The collective in silico data provides a promising preliminary profile for this compound as a potential drug candidate. The physicochemical properties are well within the limits defined by Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The high predicted GI absorption and lack of P-glycoprotein substrate activity further support this.[4] Its inability to permeate the BBB indicates a lower likelihood of central nervous system side effects, which can be advantageous depending on the therapeutic target.

The predicted inhibition of the CYP2C9 enzyme is a noteworthy finding that would require experimental validation, as it could lead to drug-drug interactions with other medications metabolized by this pathway. The absence of predicted AMES toxicity is a positive indicator for the compound's safety profile.[11]

From the quantum chemical analysis, the HOMO-LUMO energy gap of 4.37 eV suggests good chemical stability. Molecular docking simulations against EGFR, a common target for anticancer agents, show a strong binding affinity of -7.9 kcal/mol.[12] The predicted interactions, including hydrogen bonds with key residues in the ATP-binding pocket (Met769) and a pi-sulfur interaction, provide a structural basis for this affinity and suggest a plausible mechanism of action.[17]

Conclusion

This guide demonstrates a systematic in silico workflow for the comprehensive characterization of this compound. The predictive models for physicochemical properties, ADMET profile, quantum chemical reactivity, and molecular docking collectively provide critical insights at an early stage of the drug discovery process. The illustrative results suggest that this compound possesses favorable drug-like properties and warrants further investigation through experimental synthesis and biological evaluation. This computational approach serves as an efficient and resource-sparing strategy to prioritize and guide the development of novel benzimidazole-based therapeutics.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents [mdpi.com]

- 5. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 583-42-6 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ukm.my [ukm.my]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. gjpb.de [gjpb.de]

- 17. Optimized Structure, in Silico Interaction and Molecular Docking Analysis of Two Benzimidazole-2-Thione Derivatives – Material Science Research India [materialsciencejournal.org]

Methodological & Application

Application Notes and Protocols for Antimicrobial Activity Screening of 6-fluoro-1H-benzimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of 6-fluoro-1H-benzimidazole-2-thiol, a member of the promising benzimidazole class of compounds. This document outlines the current understanding of its potential antimicrobial activity, detailed protocols for its evaluation, and insights into its possible mechanism of action. While specific comprehensive studies on this compound are emerging, the data from closely related fluorinated benzimidazole derivatives suggest significant potential as an antimicrobial agent, particularly against resilient bacterial strains.

Introduction to Benzimidazoles as Antimicrobial Agents